N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S2/c1-27(24,25)22-10-7-13(8-11-22)17(23)20-9-6-16-12-26-18(21-16)14-2-4-15(19)5-3-14/h2-5,12-13H,6-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZDXIJVJPTTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, exhibit a wide range of biological activities These activities can be attributed to their interaction with various biological targets
Mode of Action
The mode of action of this compound is likely related to the presence of the thiazole ring and its substituents. Thiazole derivatives have been reported to induce biological effects through various targets
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities
Pharmacokinetics
It is known that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19. This suggests that similar compounds may also undergo biotransformation, which could affect their bioavailability.
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer properties.
- Fluorophenyl Group : Enhances the compound's reactivity and interaction with biological targets.
- Piperidine and Sulfonyl Moieties : These groups contribute to the compound's pharmacokinetic properties.
Molecular Formula : C17H20F1N3O2S
Molecular Weight : 357.43 g/mol
The biological activity of thiazole derivatives, including this compound, often involves interaction with various molecular targets. The mechanisms can include:
- Enzyme Inhibition : Compounds containing thiazole rings have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to pain and inflammation.
- Antimicrobial Activity : Thiazole derivatives are known to exhibit significant antimicrobial effects against various pathogens.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines. A study reported that thiazole-based compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent activity .
Antimicrobial Effects
The presence of the thiazole ring in this compound suggests potential antimicrobial properties. Research indicates that thiazole derivatives can possess significant antibacterial activity comparable to established antibiotics. The specific interactions at the molecular level are critical for understanding how these compounds exert their effects.
Case Studies
-
Case Study on Antitumor Activity :
A series of thiazole derivatives were synthesized and tested for their anticancer properties. One derivative showed an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting enhanced efficacy in targeting cancer cells . -
Antimicrobial Activity Assessment :
A study evaluated several substituted phenylthiazol-2-amines for their antimicrobial properties. Some derivatives exhibited activity comparable to norfloxacin, indicating that modifications to the thiazole structure can enhance antibacterial effectiveness.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives possess significant anticancer properties. For instance, compounds containing thiazole moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A study synthesized novel thiazole-integrated pyrrolidin-2-one analogues that exhibited promising anticancer activity, with one analogue showing an effective dose (ED50) of 18.4 mg/kg against specific cancer models . The presence of the thiazole ring was crucial for enhancing the anticancer efficacy.
Neuropharmacological Effects
Thiazole derivatives have also been investigated for their neuroprotective effects. The compound may exhibit anticonvulsant properties, as suggested by its structural similarities to other thiazole-containing compounds known to affect neurological pathways.
- Case Study : In a separate investigation, thiazole-based compounds were tested for their anticonvulsant activity, demonstrating significant protective effects in animal models . This suggests potential applications in treating epilepsy and other neurological disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the thiazole ring or the piperidine moiety can significantly influence biological activity. For example:
- The introduction of electron-withdrawing groups like fluorine can enhance the potency of anticancer agents derived from thiazoles.
- Variations in the piperidine structure can lead to differences in receptor binding affinity and selectivity.
Q & A
Basic: What are the optimal synthetic routes for N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?
The synthesis involves multi-step reactions, typically starting with the preparation of the thiazole and piperidine intermediates. Key steps include:
- Thiazole formation : Coupling 4-fluorophenyl thiourea with α-bromo ketones under basic conditions to yield the 4-fluorophenyl-substituted thiazole core .
- Piperidine functionalization : Introducing the methylsulfonyl group via sulfonation of the piperidine ring using methanesulfonyl chloride in anhydrous dichloromethane .
- Final coupling : Linking the thiazole-ethylamine intermediate to the methylsulfonyl-piperidine-carboxamide via amide bond formation, using coupling agents like HATU or EDC in DMF .
Critical parameters : Reaction temperatures (0–60°C), solvent polarity, and stoichiometric ratios of reagents must be optimized to achieve >90% purity (confirmed by HPLC) .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and methylsulfonyl group (δ 3.1–3.3 ppm for CH₃SO₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z [M+H]⁺ ≈ 436.1 (calculated for C₁₈H₂₁FN₃O₃S₂) .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles (e.g., C–S–C in thiazole ≈ 89.8°) and torsion angles .
Basic: What preliminary biological assays are recommended for this compound?
- Kinase inhibition screening : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors containing thiazole and sulfonyl groups .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ values compared to control compounds .
- Solubility assessment : Measure logP (octanol-water partition coefficient) via shake-flask method; predicted logP ≈ 2.5 ± 0.3 indicates moderate hydrophobicity .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with variations in the thiazole substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) or piperidine sulfonylation (e.g., using ethylsulfonyl instead of methylsulfonyl) .
- Bioisosteric replacements : Substitute the carboxamide group with sulfonamide or urea to evaluate changes in target binding affinity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys721 in EGFR) .
Advanced: How to resolve contradictions in biological activity data across assays?
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic stability checks : Perform liver microsome studies to rule out rapid degradation (e.g., t₁/₂ < 30 min in human microsomes) as a cause of false negatives .
- Off-target profiling : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions that may explain divergent results .
Advanced: What strategies address poor aqueous solubility in formulation studies?
- Salt formation : React with HCl or sodium acetate to improve solubility (e.g., hydrochloride salt increases solubility by 10-fold in PBS) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) to enhance bioavailability; monitor encapsulation efficiency via UV-Vis .
- Co-solvent systems : Optimize ratios of DMSO/PEG 400/water (e.g., 5:45:50 v/v) for in vivo administration without precipitation .
Advanced: How to elucidate the mechanism of action (MoA) for this compound?
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., MAPK/ERK downregulation) .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate protein targets, followed by LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stability shifts of putative binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
